N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide
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Overview
Description
WAY-381665 is a chemical compound known for its significant applications in scientific research. It is often used in the study of various biochemical and pharmacological processes due to its unique properties.
Preparation Methods
The synthesis of WAY-381665 involves several steps, including the reaction of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically not disclosed in public literature. industrial production methods often involve the use of high-purity reagents and advanced chemical synthesis techniques to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
WAY-381665 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-381665 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which WAY-381665 exerts its effects involves interaction with specific molecular targets and pathways. The exact molecular targets and pathways are often the subject of ongoing research. it is known to influence various biochemical processes, making it a valuable tool in pharmacological studies .
Properties
Molecular Formula |
C21H17ClFN3O3S2 |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-13-5-10-17(24-21(30)25-20(27)14-6-8-16(23)9-7-14)12-19(13)31(28,29)26-18-4-2-3-15(22)11-18/h2-12,26H,1H3,(H2,24,25,27,30) |
InChI Key |
NCOKQDHZCJTXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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